molecular formula C19H12N2O2 B13752306 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy- CAS No. 5504-69-8

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-

Cat. No.: B13752306
CAS No.: 5504-69-8
M. Wt: 300.3 g/mol
InChI Key: LKXACQJIRVWIPL-UHFFFAOYSA-N
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Description

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy- is a complex organic compound with the molecular formula C18H10N2O. This compound is known for its unique structure, which includes a benzimidazole fused with an isoquinoline ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-methacryloyl-2-phenylbenzoimidazoles, which undergo radical cyclization to form the desired product . The reaction conditions often involve the use of radical initiators and solvents that facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzimidazoisoquinolines.

Scientific Research Applications

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, thereby influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy- imparts unique chemical properties, such as increased solubility and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.

Properties

5504-69-8

Molecular Formula

C19H12N2O2

Molecular Weight

300.3 g/mol

IUPAC Name

6-methoxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one

InChI

InChI=1S/C19H12N2O2/c1-23-12-8-9-16-15(10-12)20-18-13-6-2-4-11-5-3-7-14(17(11)13)19(22)21(16)18/h2-10H,1H3

InChI Key

LKXACQJIRVWIPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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